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Introduction

The targeted delivery of therapeutic agents to solid tumors remains a significant challenge in
cancer therapy, largely due to the complex and dense tumor microenvironment (TME) which
limits drug penetration.[1] iIRGD (internalizing RGD) is a tumor-penetrating peptide that
enhances the delivery of conjugated or co-administered drugs deep into tumor tissue.[2][3]
Functionalizing liposomes—versatile nanocarriers capable of encapsulating both hydrophilic
and hydrophobic drugs—with the iRGD peptide creates a powerful system for targeted cancer
therapy.[4][5] This approach leverages the long-circulating properties of liposomes with the
active targeting and tissue penetration capabilities of iRGD, leading to increased drug
accumulation at the tumor site and improved therapeutic efficacy.[6][7][8]

Mechanism of Action

The iRGD peptide (prototypical sequence: CRGDKGPDC) utilizes a three-step mechanism to
achieve tumor homing and penetration[9][10]:

e Tumor Vasculature Homing: The Arg-Gly-Asp (RGD) motif within the IRGD peptide
selectively binds to avp33 and avp5 integrins, which are overexpressed on tumor endothelial
cells and some tumor cells.[2][11]

© 2026 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b10799724#bc-rfq
https://pubmed.ncbi.nlm.nih.gov/39594723/
https://www.spandidos-publications.com/10.3892/mmr.2017.6419
https://pmc.ncbi.nlm.nih.gov/articles/PMC6258069/
https://www.benchchem.com/product/b10799724/docs?utm_src=pdf-body#application-notes-irgd-functionalization-of-liposomes-for-enhanced-drug-delivery
https://www.mdpi.com/2072-6694/16/22/3768
https://pubmed.ncbi.nlm.nih.gov/39895032/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8240484/
https://www.biorxiv.org/content/10.1101/2021.01.08.426005v2
https://pubmed.ncbi.nlm.nih.gov/34211360/
https://www.benchchem.com/product/b10799724/docs?utm_src=pdf-body#application-notes-irgd-functionalization-of-liposomes-for-enhanced-drug-delivery
https://en.wikipedia.org/wiki/IRGD_peptides
https://pmc.ncbi.nlm.nih.gov/articles/PMC7563641/
https://www.benchchem.com/product/b10799724/docs?utm_src=pdf-body#application-notes-irgd-functionalization-of-liposomes-for-enhanced-drug-delivery
https://www.spandidos-publications.com/10.3892/mmr.2017.6419
https://www.mdpi.com/2073-4360/12/9/1906
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10799724?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE e iy i

» Proteolytic Cleavage: Upon binding to integrins, the iRGD peptide undergoes a
conformational change and is cleaved by proteases present in the TME. This cleavage
exposes a previously hidden C-terminal motif known as the C-end Rule (CendR) motif
(R/IKXXR/K).[3][10]

o Tissue Penetration: The exposed CendR motif binds to Neuropilin-1 (NRP-1), a receptor that
is also highly expressed on tumor cells and vasculature.[2][11] This binding activates a
specific endocytic transport pathway, facilitating the penetration of the iRGD-functionalized
liposome (and its cargo) through the vascular wall and deep into the tumor parenchyma.[9]
[10]
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Caption: iIRGD peptide's three-step mechanism for tumor targeting and penetration.

Protocols
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Protocol 1: Preparation of IRGD-Functionalized
Liposomes

This protocol describes the preparation of drug-loaded, iRGD-functionalized liposomes using
the thin-film hydration method followed by covalent conjugation of the iRGD peptide.

Materials:

e Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), Cholesterol, 1,2-distearoyl-sn-
glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-
Mal)

e Drug for encapsulation (e.g., Doxorubicin, Antisense Oligonucleotides)
o iRGD peptide with a terminal cysteine (e.g., CRGDKGPDC)

e Solvents: Chloroform, Methanol

o Hydration Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

¢ Dialysis membrane (MWCO 10-12 kDa)

Procedure:

e Lipid Film Hydration:

Dissolve DSPC, Cholesterol, and DSPE-PEG2000-Mal in a chloroform/methanol mixture
in a round-bottom flask at a desired molar ratio (e.g., 55:40:5).

o

o Remove the organic solvents using a rotary evaporator under vacuum at 60°C to form a
thin, dry lipid film.

o Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

o Hydrate the lipid film with the drug solution (e.g., Doxorubicin in PBS) by vortexing at a
temperature above the lipid phase transition temperature (~65°C). This results in the
formation of multilamellar vesicles (MLVS).
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e Liposome Sizing (Extrusion):

o To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion
through polycarbonate membranes with a defined pore size (e.g., 200 nm followed by 100
nm).

o Perform extrusion using a mini-extruder device, passing the liposome suspension through
the membranes 10-15 times.

e Purification:

o Remove the unencapsulated drug from the liposome suspension by dialysis against PBS
(pH 7.4) or using a size-exclusion chromatography column.

» iRGD Peptide Conjugation:
o Dissolve the cysteine-terminated iRGD peptide in PBS.

o Add the iIRGD solution to the purified maleimide-functionalized liposome suspension at a
specific molar ratio (e.g., 1:20 peptide to DSPE-PEG2000-Mal).

o Allow the mixture to react overnight at room temperature with gentle stirring to facilitate the
formation of a stable thioether bond between the maleimide group on the liposome surface
and the thiol group of the peptide's cysteine.

o Remove unconjugated peptide by dialysis against PBS.
» Sterilization and Storage:
o Sterilize the final IRGD-liposome formulation by passing it through a 0.22 pm syringe filter.

o Store the liposomes at 4°C.
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Caption: Workflow for the preparation of iRGD-functionalized liposomes.
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Protocol 2: Physicochemical Characterization

1.

Size, Polydispersity Index (PDI), and Zeta Potential:
Dilute the liposome suspension in deionized water or PBS.

Measure the hydrodynamic diameter (size), PDI, and surface charge (zeta potential) using a
Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

Perform measurements in triplicate at 25°C.

. Encapsulation Efficiency (EE%) and Drug Loading (DL%):

Lyse a known amount of the purified liposome formulation using a suitable solvent or
detergent (e.g., methanol or Triton X-100) to release the encapsulated drug.

Quantify the total amount of drug using a suitable analytical method, such as High-
Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Calculate EE% and DL% using the following formulas:
o EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

o DL% = (Amount of encapsulated drug / Total weight of liposomes) x 100

Protocol 3: In Vivo Antitumor Efficacy Study

This protocol outlines a general procedure for evaluating the therapeutic efficacy of iIRGD-

liposomes in a tumor-bearing mouse model.[12]

Materials:

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

Tumor Cells: A relevant cancer cell line (e.g., 4T1 breast cancer, B16-F10 melanoma).[12]
[13]

Treatment Groups: PBS (control), free drug, non-targeted liposomes, iRGD-liposomes.
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o Calipers for tumor measurement.
Procedure:
e Tumor Inoculation:

o Subcutaneously inoculate mice with a suspension of tumor cells (e.g., 0.2 x 1076 cells) in
the flank.[12]

o Allow tumors to grow to a palpable volume (e.g., ~50-100 mm?).[12]
o Treatment Administration:
o Randomly assign mice to different treatment groups (n=5-6 mice per group).[6]

o Administer the treatments intravenously (via tail vein) at a specified dose (e.g., 2-5 mg/kg
drug equivalent).

o Repeat injections at regular intervals (e.g., every three or four days for two weeks).[6][12]
e Monitoring:

o Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate
tumor volume using the formula: Volume = 0.5 x (length x width?).[12]

o Monitor the body weight of the mice throughout the study as an indicator of systemic
toxicity.

e Endpoint Analysis:
o At the end of the study, euthanize the mice.

o Excise the tumors, weigh them, and process them for further analysis (e.g.,
immunohistochemistry to assess apoptosis or drug penetration).[13]

Data Presentation
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The functionalization of liposomes with iRGD consistently improves their physicochemical

properties and therapeutic performance.

Table 1: Physicochemical Characteristics of IRGD-Liposomes from Various Studies

Encaps
Formula Average Zeta . Drug
. Drug/Ca . . ulation . Referen
tion Size PDI Potentia o Loading
rgo Efficien ce
Name (nm) I (mV) (%)
cy (%)
iRGD- _

] Antisens 152.1 + -14.4 + 83.36 £ 55.37
liposome ) 0.0863 [6]
e Oligo 1.2 7.25 4.3 1.6

-ASO
iRGD- _
Paclitaxel 93.0 + 0.19 + -23.97 Not
SSL- 83.22 [13]
Prodrug 0.2 0.01 0.35 Reported
CLA-PTX
iRGD- ,
Doxorubi  ~230 % Not Not Not
cMLV(Do ~85 [12][14]
) cin 11.23 Reported Reported Reported
X
iRGD-
ICG-10- 298.4 0.073 £ -35.4 + 4553 479
10-HCPT [15]
HCPT- 10.42 0.23 6.23 2.31 0.45
PFP-NPs

Table 2: Summary of In Vivo Antitumor Efficacy
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Animal Model Treatment Group Outcome Reference

Significantly inhibited
tumor growth
compared to non-
targeted liposomes
B16-F10 Melanoma iIRGD-SSL-CLA-PTX (p<0.01). Average [13]
tumor size was 1,793
mm3 vs. 3,969 mm3
for non-targeted

liposomes at day 19.

Showed significant
tumor inhibition
4T1 Breast Cancer iIRGD-cMLV(Dox) compared to the [12]
untreated group
(p<0.01).

Markedly improved

efficacy in

suppressing tumor
iRGD-liposome-ASO growth. After 4 [6]

months, tumor weight

22Rv1 Prostate

Cancer

was significantly lower
than with free ASO.

Exhibited increased

antitumor activity in
B16-F10 Melanoma iIRGD-SSL-DOX vivo compared to [4]

liposomes not

modified with iRGD.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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